2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid

Orthogonal Protecting Groups Suzuki-Miyaura Coupling Chemoselective Synthesis

This ortho-methoxymethoxy (MOM) protected boronic acid enables chemoselective Suzuki-Miyaura couplings. The MOM group is stable under basic coupling conditions (pH 10–12) but cleaves cleanly under mild acid (pH 2–3) to unmask a phenol for further elaboration—a sequence impossible with unprotected analogs. The para-CF₃ group enhances stability against protodeboronation, making it ideal for iterative synthesis of biaryls, drug candidates, and organic electronic materials. High purity ensures reliable incorporation into valuable advanced intermediates.

Molecular Formula C9H10BF3O4
Molecular Weight 249.98 g/mol
CAS No. 659731-33-6
Cat. No. B6329406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid
CAS659731-33-6
Molecular FormulaC9H10BF3O4
Molecular Weight249.98 g/mol
Structural Identifiers
SMILESB(C1=C(C=C(C=C1)C(F)(F)F)OCOC)(O)O
InChIInChI=1S/C9H10BF3O4/c1-16-5-17-8-4-6(9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3
InChIKeyCRXASTBBIGEKRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic Acid (CAS 659731-33-6): An Ortho-MOM Protected Boronic Acid for Controlled Coupling


2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid (CAS 659731-33-6) is a specialized arylboronic acid featuring a methoxymethyl (MOM) ether protecting group at the ortho position relative to the boronic acid moiety, and an electron-withdrawing trifluoromethyl group at the para position . This compound serves as a masked, mono-protected boronic acid reagent in organic synthesis, offering a unique combination of functional handles that enable chemoselective transformations not possible with simpler, unprotected analogs. Its design provides orthogonality in multi-step synthetic sequences, particularly within Suzuki-Miyaura cross-coupling reactions .

Why 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic Acid Cannot Be Substituted with Unprotected Analogs


The presence of the ortho-methoxymethyl (MOM) group in 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid fundamentally alters its chemical behavior compared to simple, unprotected phenylboronic acids or other isomers. The MOM group influences the electron density on the boron atom through steric and electronic effects, which directly impacts key properties such as hydrolytic stability and acidity (pKa) [1]. Critically, the MOM group serves as a chemically orthogonal protecting group; it is stable under the basic conditions of Suzuki-Miyaura coupling (pH 10-12) but can be selectively removed under mild acidic conditions (pH 2-3) without affecting the newly formed C-C bond or other sensitive functionalities [2]. This enables multi-step synthetic strategies where the boronic acid moiety is masked during a first coupling, then revealed for a subsequent transformation. Such controlled reactivity is impossible with a simple 4-(trifluoromethyl)phenylboronic acid, which would undergo non-selective coupling or decomposition under similar conditions.

Quantitative Differentiation Evidence for 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic Acid (CAS 659731-33-6)


Chemical Orthogonality: MOM Group Stability During Suzuki-Miyaura Coupling

The ortho-methoxymethyl (MOM) protecting group in this compound demonstrates complete stability under the basic, aqueous conditions (pH 10–12) typically employed in Suzuki-Miyaura cross-coupling reactions. This is a critical differentiator from other protecting groups like silyl ethers or acetals, which can be prone to premature cleavage [1]. The MOM group remains intact on the boronic acid coupling partner, allowing for the selective formation of a C-C bond at the boron-bearing carbon while preserving a protected alcohol functionality for later-stage deprotection [2].

Orthogonal Protecting Groups Suzuki-Miyaura Coupling Chemoselective Synthesis

Enhanced Hydrolytic Stability Relative to Unprotected ortho-Alkoxy Analogs

Phenylboronic acids with ortho-alkoxy substituents are known for their improved hydrolytic stability compared to their unsubstituted counterparts due to the formation of intramolecular hydrogen bonds between the boronic acid group and the ortho-alkoxy oxygen [1]. The methoxymethyl (MOM) group in the target compound provides a similar stabilizing effect. While specific quantitative stability data for this exact compound is not publicly available, the class-level effect is well-documented for ortho-substituted phenylboronic acids [2]. Furthermore, the electron-withdrawing trifluoromethyl group at the para position is known to increase resistance to protodeboronation, a common decomposition pathway for boronic acids [3].

Hydrolytic Stability Protodeboronation Resistance Boronic Acid Reactivity

Orthogonal Protection for Sequential Coupling vs. Unprotected Analogs

The defining feature of 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid is its function as a masked, mono-protected boronic acid. The MOM group acts as a latent alcohol (phenol). It is stable under basic Suzuki-Miyaura conditions (pH 10-12) but is rapidly cleaved under mild acidic conditions (pH 2-3) to reveal the corresponding phenol [1]. This contrasts sharply with a simple 4-(trifluoromethyl)phenylboronic acid, which lacks a second functional handle, and with a 2-hydroxy analog, which would be deprotonated and potentially act as a ligand or nucleophile under basic conditions. The deprotection step for a MOM group is typically >95% efficient [1].

Iterative Synthesis Masked Boronic Acid MOM Deprotection

Differentiation from 2-Methoxy-4-(trifluoromethyl)phenylboronic Acid (CAS 312936-89-3) in Synthetic Versatility

A common comparator is 2-Methoxy-4-(trifluoromethyl)phenylboronic acid (CAS 312936-89-3), which features a simple methoxy group instead of the MOM group. While both can participate in Suzuki couplings, the methoxy group is a permanent ether that is difficult to remove without harsh conditions (e.g., BBr3). In contrast, the MOM group in the target compound is a temporary protecting group that can be cleaved under mild acid (pH 2-3) [1]. This difference dictates their use: the methoxy analog is suitable for synthesizing methoxy-substituted biaryls, while the MOM analog is essential for accessing biaryls with a free phenol group, a much more versatile synthetic intermediate [2].

Protecting Group Strategy Phenol Synthesis Orthogonal Deprotection

High Purity Specification (≥95%) Ensures Reliable Coupling Performance

Commercially available 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid is supplied with a minimum purity specification of 95% from reputable vendors, as determined by standard analytical methods (e.g., HPLC, NMR) [REFS-1, REFS-2]. This ensures that the stoichiometry and reactivity in critical cross-coupling reactions are predictable and reproducible. Lower purity material or material of unknown purity can lead to failed reactions or lower yields due to the presence of inactive impurities (e.g., boroxines, anhydrides, or protodeboronation products). For a compound of this complexity and cost, starting with a known, high-purity batch is essential for minimizing experimental waste.

Quality Control Reagent Purity Reproducibility

High-Value Application Scenarios for 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic Acid (CAS 659731-33-6) Based on Its Differential Evidence


Synthesis of Phenol-Containing Biaryl Pharmacophores via Sequential Suzuki Couplings

This compound is ideally suited for the synthesis of biaryl drug candidates that require a free phenol group for binding or further elaboration. In this scenario, 2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid is first used in a Suzuki-Miyaura coupling to attach a functionalized aryl group. The MOM protecting group remains intact under the basic reaction conditions [1]. Following purification of the intermediate biaryl, the MOM group is selectively cleaved under mild acidic conditions (pH 2-3) to unmask a phenol moiety [1]. This phenol can then be used for subsequent reactions (e.g., alkylation, glycosylation) or is itself the active pharmacophore. This sequential strategy is not possible with a simple methoxy analog (CAS 312936-89-3).

Assembly of Complex, Boron-Rich Architectures for Materials Science

The high stability of the ortho-MOM protected boronic acid allows it to be used in the iterative synthesis of boron-substituted oligoarenes and other extended pi-systems [1]. Its resistance to protodeboronation, enhanced by the para-CF3 group [2], makes it a robust building block for multi-step sequences. The orthogonality of the MOM group ensures that the boronic acid moiety can be coupled in one step, the MOM group deprotected in a subsequent step, and the resulting phenol utilized for further functionalization or to tune electronic properties. This level of synthetic control is crucial for developing new organic electronic materials (e.g., OLEDs, OFETs).

Late-Stage Functionalization and Diversity-Oriented Synthesis

In medicinal chemistry programs, the ability to introduce a trifluoromethylated phenol unit late in a synthetic sequence is highly valuable for modulating the physicochemical properties of a lead compound (e.g., logP, metabolic stability). The protected nature of this boronic acid makes it an ideal reagent for late-stage diversification. A single advanced intermediate can be cross-coupled with this boronic acid to install the 2-MOM-4-CF3-phenyl group [1]. Mild deprotection then reveals the phenol, creating a new vector for hydrogen bonding or further functionalization. The high commercial purity (≥95%) ensures reliable and efficient incorporation into valuable, advanced intermediates, minimizing the risk of losing precious material.

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